5-Amino-1,3-bis(4-aminophenyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
5-Amino-1,3-bis(4-aminophenyl)-1H-pyrazole-4-carbonitrile is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple amino groups and a pyrazole ring, making it a valuable subject for research in organic chemistry and material science.
Preparation Methods
The synthesis of 5-Amino-1,3-bis(4-aminophenyl)-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzonitrile with hydrazine hydrate to form the pyrazole ring, followed by the introduction of additional amino groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
5-Amino-1,3-bis(4-aminophenyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under suitable conditions.
Common reagents used in these reactions include acids, bases, and organic solvents, with reaction conditions varying based on the desired product.
Scientific Research Applications
5-Amino-1,3-bis(4-aminophenyl)-1H-pyrazole-4-carbonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in drug design and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the production of advanced materials, including polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 5-Amino-1,3-bis(4-aminophenyl)-1H-pyrazole-4-carbonitrile exerts its effects involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The amino groups play a crucial role in these interactions, allowing the compound to bind to specific sites on proteins and enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar compounds to 5-Amino-1,3-bis(4-aminophenyl)-1H-pyrazole-4-carbonitrile include:
1,3-Bis(4-aminophenyl)adamantane: This compound shares structural similarities but differs in its core structure, which is based on an adamantane ring.
1,4-Bis(4-amino-2-(trifluoromethyl)-phenoxy)benzene: This compound has a similar functional group arrangement but includes fluorinated phenoxy groups.
The uniqueness of this compound lies in its pyrazole ring and multiple amino groups, which provide distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
192512-84-8 |
---|---|
Molecular Formula |
C16H14N6 |
Molecular Weight |
290.32 g/mol |
IUPAC Name |
5-amino-1,3-bis(4-aminophenyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C16H14N6/c17-9-14-15(10-1-3-11(18)4-2-10)21-22(16(14)20)13-7-5-12(19)6-8-13/h1-8H,18-20H2 |
InChI Key |
LHVALWJLYISMJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=C2C#N)N)C3=CC=C(C=C3)N)N |
Origin of Product |
United States |
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